Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

Description

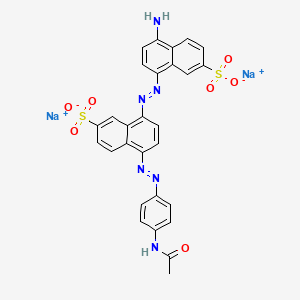

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is a complex azo compound featuring dual azo (-N=N-) linkages and multiple sulfonate (-SO₃⁻) groups. Its structure comprises a central naphthalene backbone substituted with acetamidophenyl and amino-sulphonatonaphthyl moieties, which confer distinct electronic and steric properties. This compound is part of a broader class of disodium azo dyes, typically utilized in industrial applications such as textile dyeing, biological staining, or photochemical research due to their intense coloration and water solubility derived from sulfonate groups.

Properties

CAS No. |

67906-50-7 |

|---|---|

Molecular Formula |

C28H20N6Na2O7S2 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

InChI Key |

HIUVZIHAVBCZMK-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization Step

-

- 4-Acetamidophenylamine (for the acetamidophenyl diazonium salt)

- 4-Amino-7-sulphonatonaphthalene-1-amine (for the sulphonatonaphthyl diazonium salt)

-

- Dissolve the aromatic amine in an acidic aqueous medium (commonly hydrochloric acid).

- Cool the solution to 0–5 °C to stabilize the diazonium salt.

- Add sodium nitrite solution slowly under stirring to generate the diazonium salt.

- Maintain low temperature to prevent decomposition.

Azo Coupling Reaction

-

- The freshly prepared diazonium salt from 4-acetamidophenylamine.

- The coupling component, 5-aminonaphthalene-2-sulfonate or 7-sulphonatonaphthalene derivative.

-

- Prepare a solution of the coupling component in slightly alkaline medium (pH 8–10) to enhance nucleophilicity of the aromatic amine.

- Add the diazonium salt solution slowly to the coupling component solution under vigorous stirring.

- Maintain temperature between 0–10 °C to control reaction rate and avoid side reactions.

- After completion, adjust pH to neutral or slightly acidic to precipitate the azo dye.

- Isolate the product by filtration, washing, and drying.

Reaction Conditions Summary Table

| Step | Reagents | pH Range | Temperature (°C) | Notes |

|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 1–2 | 0–5 | Low temp to stabilize diazonium salt |

| Azo Coupling | Diazonium salt + Aminonaphthalene sulfonate | 8–10 | 0–10 | Alkaline medium to enhance nucleophilicity |

| Isolation & Purification | Adjust pH to neutral/slightly acidic | ~6–7 | Room temp | Precipitation and filtration |

Additional Notes on Synthesis

- The sulfonate groups on the naphthalene rings improve water solubility, allowing the reactions to proceed in aqueous media, which is advantageous for environmental and safety reasons.

- The acetamido group on the phenyl ring provides steric and electronic effects that influence the dye’s color properties and stability.

- The reaction sequence may require purification steps such as recrystallization or chromatography to remove unreacted starting materials and side products.

- Analytical techniques such as UV-Vis spectroscopy and HPLC are used to monitor reaction progress and confirm product purity.

Comparative Analysis with Related Compounds

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is a closely related compound differing by the position of the sulfonate group on the naphthalene ring (position 6 instead of 7). The synthetic approach remains similar but may require slight adjustments in reaction conditions to accommodate differences in reactivity and solubility.

Chemical Reactions Analysis

Reduction Reactions

Azo groups (-N=N-) in the compound undergo reductive cleavage under acidic or alkaline conditions, yielding aromatic amines. This reaction is pivotal in wastewater treatment and environmental degradation studies.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic reduction | Sn/HCl, Fe/HCl, or Na₂S₂O₄ in H₂SO₄ | 4-Acetamidoaniline, 4-amino-7-sulphonaphthylamine, naphthalene sulfonates |

| Alkaline reduction | NaBH₄ or Zn/NH₄OH | Similar amines with partial retention of sulfonate groups |

Reduction kinetics depend on the electron-withdrawing effects of sulfonate groups, which stabilize intermediates and slow reaction rates.

Oxidation Reactions

Oxidative degradation targets azo bonds and aromatic rings, particularly under UV light or with strong oxidants like H₂O₂.

Oxidation pathways are pH-dependent, with acidic conditions favoring hydroxyl radical generation.

Coupling Reactions

The compound acts as a diazo component, coupling with electron-rich aromatics (e.g., phenols, naphthols) to form tris-azo dyes.

| Coupling Partner | Conditions | Application |

|---|---|---|

| 1-Naphthol | pH 9–11, 0–5°C | Textile dyes with enhanced color fastness |

| Resorcinol | Alkaline buffer, 25°C | pH-sensitive indicators for analytical chemistry |

Coupling efficiency is maximized at low temperatures to prevent diazonium salt decomposition.

Sulfonate Group Reactivity

Sulfonate substituents participate in ion exchange and hydrolysis reactions, modifying solubility and ionic properties.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid hydrolysis | HCl (6M), reflux | Free sulfonic acids (poorly water-soluble) |

| Ion exchange | Ca²⁺/Mg²⁺ in hard water | Insoluble metal sulfonates (reduces dye bioavailability) |

Diazonium Salt Formation

The aromatic amines generated via reduction can be re-diazotized, enabling recyclability in synthetic processes.

| Diazotization Agent | Conditions | Outcome |

|---|---|---|

| NaNO₂/HCl | 0–5°C, pH < 2 | Stable diazonium salts for subsequent coupling |

Stability Under Environmental Conditions

The compound degrades via hydrolysis and microbial action in aquatic systems, with half-lives varying by pH and temperature:

| Condition | Half-Life | Major Degradants |

|---|---|---|

| Neutral pH, 25°C | 14–21 days | Sulfonated naphthylamines |

| Alkaline pH, 40°C | 3–7 days | Quinoid structures, NH₃ |

Key Factors Influencing Reactivity

-

pH : Acidic conditions favor reduction and diazonium stability, while alkaline media enhance coupling and oxidation.

-

Temperature : Higher temperatures accelerate degradation but reduce coupling specificity.

-

Light Exposure : UV radiation induces photolytic cleavage of azo bonds, critical for environmental persistence studies .

This reactivity profile underpins its utility in dyeing, biological staining, and as a model compound for azo dye degradation research .

Scientific Research Applications

Chemical Properties and Characterization

The compound has the following chemical properties:

- Molecular Formula : C28H20N6Na2O7S2

- Molecular Weight : 662.60 g/mol

- CAS Number : 68540-97-6

These properties make it suitable for various applications, especially in analytical chemistry and biochemistry.

Biological Assays

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate is frequently utilized in biological assays due to its ability to form colored complexes with biomolecules. This property is exploited in:

- Colorimetric assays : The dye is used in assays to quantify proteins, nucleic acids, and other biomolecules based on absorbance measurements.

- Cell viability assays : It can be used to assess cell health and proliferation by measuring changes in absorbance as cells interact with the dye.

Dyeing and Pigment Applications

The compound's vibrant color makes it valuable in the textile industry:

- Textile Dyeing : It is used to dye fabrics, providing bright colors that are resistant to fading.

- Food Coloring : Due to its synthetic nature, it may also find applications in food products, although regulatory approval is necessary.

Therapeutic Potential

Recent studies have indicated potential therapeutic applications for this compound:

- Antioxidant Properties : Research suggests that azo dyes can exhibit antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases.

- Antimicrobial Activity : Some studies have shown that azo compounds can possess antimicrobial properties, making them candidates for developing new antimicrobial agents.

Case Study 1: Colorimetric Detection of Biomolecules

A study demonstrated the effectiveness of this compound in detecting proteins in serum samples. The assay showed a linear response up to a certain concentration range, making it a reliable tool for clinical diagnostics.

Case Study 2: Textile Application

In textile manufacturing, this dye was tested for its colorfastness on cotton fabrics. Results indicated that fabrics dyed with this compound maintained their color after multiple washes, suggesting its suitability for commercial textile applications.

Case Study 3: Antioxidant Activity

Research investigating the antioxidant properties of various azo compounds found that this compound exhibited significant free radical scavenging activity. This finding opens avenues for exploring its use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reduction to form amines, which can then participate in further biochemical reactions. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- Substituent Effects: Acetamidophenyl vs. Amino-sulphonatonaphthyl vs. Sulphonatophenyl: The amino-sulphonatonaphthyl group () introduces additional conjugation and sulfonate density, likely increasing water solubility compared to simpler sulphonatophenyl derivatives .

- Substituents like amino (-NH₂) and acetamido (-NHCOCH₃) may redshift λmax compared to chloro or tert-butyl groups .

- Stability: Chloro and sulfonate groups (as in CAS 6527-62-4) typically improve lightfastness and thermal stability, whereas amino groups may require protective formulations to prevent oxidation .

Biological Activity

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate, commonly referred to as Amido Black 10B, is a synthetic dye with significant applications in histology and biochemistry. This compound belongs to the azo dye family and is characterized by its complex structure, which includes multiple aromatic rings and sulfonate groups that enhance its solubility in water. This article explores the biological activity of this compound, including its mechanisms of action, applications in biological staining, and potential health implications.

Molecular Formula: C28H20N6Na2O7S

Molecular Weight: 662.6039 g/mol

CAS Number: 67906-51-8

The compound's structure features two azo groups (-N=N-) linked to naphthalene and phenyl rings, contributing to its vibrant coloration and reactivity. Its sulfonate groups increase solubility in aqueous solutions, making it suitable for various biological applications.

Amido Black 10B functions primarily as a histological stain. Its mechanism involves:

- Binding to Proteins: The dye interacts with amino acid residues in proteins, particularly those containing aromatic side chains, through hydrophobic interactions and ionic bonds.

- Absorption Spectra: The compound exhibits strong absorbance in the visible spectrum, which allows for effective visualization under a microscope.

Applications in Histology

Amido Black 10B is widely used in histological techniques for staining proteins in tissue samples. Its primary applications include:

- Staining of Proteins: It is utilized to visualize proteins in gel electrophoresis and tissue sections.

- Histological Analysis: The dye aids in differentiating cellular components during microscopic examinations.

Case Studies

- Protein Visualization:

- Electrophoresis:

- Histopathological Studies:

Toxicological Considerations

While Amido Black is effective as a biological stain, it is essential to consider its potential toxicological effects:

- Carcinogenicity: Some azo dyes have been linked to carcinogenic effects upon metabolic activation. Regulatory bodies have expressed concerns regarding the safety of benzidine-based dyes .

- Regulatory Status: The compound is subject to regulations due to its classification under benzidine-based substances, necessitating careful handling and usage guidelines .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | C28H20N6Na2O7S |

| Molecular Weight | 662.6039 g/mol |

| Primary Use | Histological staining |

| Mechanism of Action | Protein binding via hydrophobic and ionic interactions |

| Case Study Highlights | Effective protein visualization; superior sensitivity in electrophoresis; useful in liver fibrosis assessment |

| Toxicological Concerns | Potential carcinogenicity; regulatory scrutiny |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step diazotization and coupling reactions. For example, diazotization of 4-amino-7-sulphonatonaphthyl derivatives with sodium nitrite under acidic conditions (0–5°C) generates reactive diazonium salts, which are then coupled with 8-amino-2-naphthalenesulphonate under alkaline pH (8–10) to form the azo bonds . Key factors include temperature control to prevent premature decomposition of diazonium intermediates and stoichiometric precision to minimize byproducts. Purification via salting-out or ion-exchange chromatography is critical for isolating the disodium salt form .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Azo chromophores exhibit strong absorbance in the visible range (λmax ~400–600 nm), with shifts indicating protonation/deprotonation or metal coordination .

- NMR : ¹H and ¹³C NMR can resolve substituent positions on naphthalene rings and confirm sulfonate group presence. Azo protons may appear as broad peaks due to tautomerism .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS can assess purity and detect sulfonated byproducts .

Q. How does the compound’s solubility vary with pH and ionic strength?

The disodium sulfonate groups confer high water solubility (>100 mg/mL) at neutral to alkaline pH. Solubility decreases under acidic conditions (pH <4) due to protonation of sulfonate groups, forming less soluble sulfonic acid derivatives. Ionic strength adjustments (e.g., NaCl addition) can induce salting-out effects, useful for crystallization .

Advanced Research Questions

Q. What mechanisms govern the compound’s photostability, and how can degradation pathways be mitigated?

Azo bonds are prone to photolytic cleavage under UV light, generating aromatic amines. Stability studies using accelerated UV exposure (e.g., 365 nm, 24 hrs) paired with HPLC tracking of degradation products are recommended. Incorporating steric hindrance (e.g., bulky substituents) or chelating agents (e.g., EDTA) can reduce radical-mediated cleavage .

Q. How do substituents (e.g., acetamido vs. amino groups) influence electronic properties and reactivity?

Computational modeling (DFT or TD-DFT) can predict electron density distributions. The acetamido group is electron-withdrawing, reducing azo bond electron density and increasing resistance to electrophilic attack. In contrast, amino groups enhance nucleophilicity, favoring metal coordination or redox reactions . Experimental validation via cyclic voltammetry (to measure redox potentials) and XPS (to assess surface interactions) is advised .

Q. What strategies resolve contradictions in spectral data for structurally similar azo compounds?

Discrepancies in UV-Vis or NMR data often arise from isomerism (e.g., positional or geometric) or solvent effects. For example, sulfonate group orientation can alter π-π stacking. Use 2D NMR (COSY, NOESY) to resolve spatial proximities and temperature-controlled spectroscopy to isolate solvent effects .

Q. How does the compound interact with biological macromolecules (e.g., proteins or DNA) in vitro?

Fluorescence quenching assays and molecular docking simulations can probe binding affinities. The sulfonate groups may engage in electrostatic interactions with lysine residues, while azo bonds intercalate into DNA helices. Mitigate non-specific binding using competitive ligands (e.g., albumin) .

Methodological Guidance

Designing experiments to study azo bond reduction in anaerobic environments

- Electrochemical Reduction : Use a three-electrode system (glassy carbon working electrode) to measure reduction potentials.

- Microbial Assays : Anaerobic bacterial cultures (e.g., Shewanella spp.) can reduce azo bonds via extracellular electron transfer. Track metabolite formation via LC-MS .

Developing protocols for environmental fate studies

- Photodegradation : Simulate sunlight exposure using a solar simulator (ASTM G173 spectrum) and analyze degradation products via HRMS.

- Adsorption Studies : Use batch experiments with soil or activated carbon to determine partition coefficients (Kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.